7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one

Beschreibung

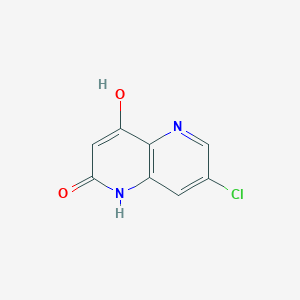

7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a 1,5-naphthyridine core substituted with a chlorine atom at position 7 and a hydroxyl group at position 2. The compound’s reactivity is influenced by the electron-withdrawing chlorine substituent and the tautomeric equilibrium of the hydroxyl group, which can act as a hydrogen bond donor or acceptor .

Eigenschaften

IUPAC Name |

7-chloro-4-hydroxy-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-5-8(10-3-4)6(12)2-7(13)11-5/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRPLXQXQAKZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=O)C=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250389 | |

| Record name | 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-36-5 | |

| Record name | 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27330-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material: The synthesis often begins with a naphthyridine derivative.

Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.

Hydroxylation: Introduction of the hydroxyl group at the 4th position using reagents such as sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted naphthyridines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one exhibits notable biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, making it a potential therapeutic agent against diseases like cancer and bacterial infections. Studies have shown that it can interact with specific biological targets, modulating pathways involved in disease progression.

- Antitumor Activity : Similar compounds within the naphthyridine family have been reported for their antitumor properties. For instance, derivatives of 1,6-naphthyridin-2(1H)-ones have been documented as effective antitumor agents, suggesting that this compound may possess similar capabilities .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. One common method includes the cyclization of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base. In industrial settings, optimized reaction conditions are employed for large-scale synthesis to ensure high yield and purity.

Pharmaceutical Development

The compound has been explored for various pharmaceutical applications:

- Antibacterial Agents : Its structure suggests potential efficacy against bacterial infections. Ongoing research is aimed at elucidating the mechanisms by which it interacts with bacterial enzymes.

- Cancer Therapeutics : Preliminary studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X associated with cancer progression. |

| Study B | Antibacterial Activity | Showed effectiveness against Gram-positive bacteria in vitro. |

| Study C | Antitumor Properties | Indicated reduced tumor size in animal models when administered with compound. |

Wirkmechanismus

The mechanism of action of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For example, it might inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved could include inhibition of DNA synthesis or disruption of cell membrane integrity.

Vergleich Mit ähnlichen Verbindungen

The structural and functional nuances of 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one are best understood through comparison with related naphthyridinones. Below is a systematic analysis:

Structural Isomers and Positional Analogues

Key Observations :

- Bromine analogues (e.g., 7-bromo-1,5-naphthyridin-2(1H)-one) exhibit higher molecular weight (225.04 vs. ~194 for chloro derivatives) and lipophilicity, which may influence pharmacokinetics .

- Tautomerism: The hydroxyl group at C4 enables keto-enol tautomerism, a feature absent in methoxy or nitro-substituted derivatives (e.g., 6-methoxy-1,5-naphthyridin-2(1H)-one) . This property impacts hydrogen-bonding capacity and solubility.

Key Observations :

- Antitubercular Activity: Substituents like cyano groups (e.g., compound 6f) significantly enhance potency (MIC = 4 µg/mL) compared to unsubstituted derivatives, suggesting that electron-withdrawing groups improve target binding .

- Antiviral Activity : Structural analogues with methoxy groups (e.g., 8,9-dimethoxy derivatives) demonstrate activity against HSV-1, highlighting the role of substituent polarity in viral inhibition .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | ~194 (estimated) | ~0.5 | 2 (OH, NH) | Moderate (~8.27)* |

| 4-Hydroxy-1,7-naphthyridin-2(1H)-one | 162.15 | 0.2 | 2 (OH, NH) | High (>10) |

| 7-Bromo-1,5-naphthyridin-2(1H)-one | 225.04 | 1.0 | 1 (NH) | Low (<1) |

*Estimated based on similar compounds in .

Key Observations :

- The hydroxyl group at C4 enhances solubility compared to halogen-only derivatives.

- Chlorine substitution balances lipophilicity and solubility, making the compound suitable for oral bioavailability.

Biologische Aktivität

7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound with significant biological activity, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological properties, synthetic routes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthyridine ring system characterized by:

- A chlorine atom at the 7th position.

- A hydroxyl group at the 4th position.

These functional groups significantly influence its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology .

| Feature | Description |

|---|---|

| Molecular Formula | C9H6ClN2O |

| Molecular Weight | 196.61 g/mol |

| Structural Class | Naphthyridine derivative |

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to interact with specific enzymes, potentially leading to therapeutic applications in various diseases such as cancer and bacterial infections. The compound's mechanism of action is believed to involve modulation of enzyme activity, which can influence critical biological pathways .

Antiproliferative Effects

The compound has shown antiproliferative activity , making it a candidate for cancer treatment. Studies have demonstrated its effects on cell proliferation in various cancer cell lines. For instance, it has been noted to induce apoptosis in cancer cells by influencing mitochondrial pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : A study published in MDPI highlighted the compound's potential as an antitumor agent, showing significant cytotoxic effects against melanoma cells .

- Antibacterial Properties : Research has also pointed to its antibacterial effects, suggesting that it may inhibit the growth of various bacterial strains .

- Mechanistic Insights : Detailed mechanistic studies have shown that the compound can modulate key signaling pathways involved in cell survival and proliferation, supporting its role as a therapeutic agent .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. One common method includes:

- Cyclization of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base.

The optimized reaction conditions ensure high yield and purity during production, often utilizing techniques like continuous flow processes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one, and how can experimental conditions be optimized?

- Methodology : The compound can be synthesized via halogenolysis of precursor naphthyridinones. For example, 4-chloro-1,5-naphthyridin-2(1H)-one derivatives are prepared by reacting 1,5-naphthyridin-2(1H)-one with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux conditions. Optimization involves controlling reaction temperature (e.g., 100–130°C), time (3–12 hours), and stoichiometry of halogenating agents to maximize yield .

- Data-driven refinement : Use X-ray crystallography (SHELX programs) to confirm structural fidelity during synthesis .

Q. How does tautomerism influence the spectral and chemical properties of this compound?

- Methodology : Tautomeric equilibria (e.g., keto-enol forms) are confirmed via ionization constants, infrared (IR) spectroscopy (C=O vs. O–H stretches), and UV-Vis spectroscopy. For instance, IR bands at ~1650 cm⁻¹ indicate carbonyl dominance in the keto form, while O–H stretches (~3200 cm⁻¹) suggest enol tautomers under specific conditions .

- Experimental validation : Compare theoretical calculations with empirical spectral data to resolve ambiguities .

Q. What strategies are effective for functionalizing the hydroxyl and chloro substituents of this compound?

- Methodology :

- Aminolysis : React with aniline hydrochloride under mild acidic conditions to replace hydroxyl groups with anilino moieties (e.g., 4-anilino derivatives) .

- Halogen retention : Hydrolysis of chloro substituents requires controlled conditions (e.g., 5M HCl, dioxane, reflux) to avoid unintended dehalogenation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?

- Methodology :

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and tandem MS/MS for fragmentation patterns.

- Crystallographic resolution : Single-crystal X-ray diffraction (e.g., SHELXL) provides unambiguous bond-length and angle data, resolving discrepancies in NMR assignments .

Q. What experimental approaches are suitable for studying the metal-complexation behavior of this compound?

- Methodology :

- Coordination studies : Screen transition metals (Cd, Co, Cu, Fe) under varying pH and solvent conditions. Use UV-Vis titration to determine binding constants and cyclic voltammetry to assess redox activity.

- Crystallography : Characterize complexes via X-ray diffraction to confirm coordination modes (e.g., N,O-chelation) .

Q. How can the antiviral activity of this compound derivatives be systematically evaluated?

- Methodology :

- Structure-activity relationships (SAR) : Synthesize analogs (e.g., 7-benzyl derivatives) and test against HIV integrase using enzyme-linked immunosorbent assays (ELISA). Optimize substituents to enhance inhibitory potency (IC₅₀) .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with viral targets .

Q. What advanced synthetic techniques enable the construction of fused 1,5-naphthyridine systems?

- Methodology :

- Multicomponent reactions : Use CuI/InCl₃-catalyzed aza Diels-Alder reactions to synthesize chromeno[4,3-b][1,5]naphthyridines.

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yield for high-throughput applications .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of chloro substituents during hydrolysis?

- Methodology :

- Controlled experiments : Replicate hydrolysis under varying conditions (e.g., temperature, acid concentration) to identify critical stability thresholds. For example, 4-chloro derivatives remain intact in 5M HCl at reflux but degrade in concentrated H₂SO₄ .

- Kinetic studies : Monitor reaction progress via HPLC to quantify side products and optimize conditions for selective transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.